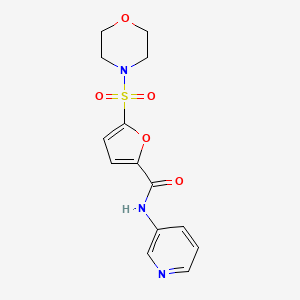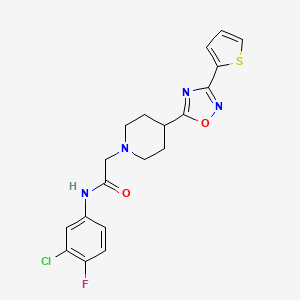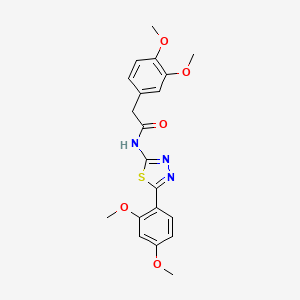![molecular formula C23H18N2O5 B2638522 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892422-35-4](/img/no-structure.png)
3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Synthesis of Functionalized Pyrimidines : The compound has been utilized in the synthesis of functionalized pyrimidines. Specifically, studies show the synthesis of various pyrimidine derivatives through reactions involving compounds like furan-2,3-dione and semicarbazones. This process is significant for the generation of new heterocyclic compounds (Sarıpınar et al., 2006).
Structural and Electronic Properties
- Theoretical Studies on Structural and Electronic Properties : Research has also focused on understanding the structural and electronic properties of related pyrimidine derivatives. These theoretical studies, including calculations of electronic properties and relative energies, provide insights into the characteristics of these molecules, which can be crucial for their applications in various fields (Essa & Jalbout, 2008).
Photovoltaic Applications
- Dye-Sensitized Solar Cells : In the realm of photovoltaics, compounds similar to the one have been used in the development of dye-sensitized solar cells. A study involving an organic sensitizer incorporating a related compound has demonstrated its utility in enhancing photo-to-energy conversion efficiency, showcasing its potential in renewable energy applications (Wu et al., 2013).
Receptor Binding Affinity
- Ligands for Receptors : Some derivatives of the compound have been designed as ligands for specific receptors such as α1-adrenoceptor and 5HT1A-receptor. This indicates potential applications in the development of pharmaceutical agents targeting these receptors, contributing to medical research (Romeo et al., 1993).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have synthesized derivatives of related compounds and evaluated their antimicrobial activity. This suggests the potential of these compounds in developing new antibacterial and antifungal agents, which is crucial in the context of increasing antibiotic resistance (Ravindra et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 3-methoxybenzyl bromide, followed by cyclization with 2-(furan-2-ylmethyl)phenol in the presence of a base. The resulting intermediate is then reacted with 2-bromo-3-(3-methoxyphenyl)propanoic acid to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde", "3-methoxybenzyl bromide", "2-(furan-2-ylmethyl)phenol", "2-bromo-3-(3-methoxyphenyl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 3-methoxybenzyl bromide in the presence of a base (such as potassium carbonate) to form intermediate A.", "Step 2: Cyclization of intermediate A with 2-(furan-2-ylmethyl)phenol in the presence of a base (such as sodium hydride) to form intermediate B.", "Step 3: Reaction of intermediate B with 2-bromo-3-(3-methoxyphenyl)propanoic acid in the presence of a base (such as potassium carbonate) to form the final product, '3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione'." ] } | |
Número CAS |
892422-35-4 |
Nombre del producto |
3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Fórmula molecular |
C23H18N2O5 |
Peso molecular |
402.406 |
Nombre IUPAC |
3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
Clave InChI |
USNISVMLZADDOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2638441.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)

![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)
![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

